2-(2,5-Dimethyl-3-nitrobenzenesulfonamido)benzoic acid
Overview
Description
2-(2,5-Dimethyl-3-nitrobenzenesulfonamido)benzoic acid is an organic compound with the molecular formula C15H14N2O6S and a molecular weight of 350.35 g/mol . This compound is characterized by the presence of a benzoic acid moiety linked to a sulfonamide group, which is further substituted with nitro and dimethyl groups. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-(2,5-Dimethyl-3-nitrobenzenesulfonamido)benzoic acid typically involves a multi-step process. One common synthetic route includes the nitration of 2,5-dimethylbenzenesulfonamide followed by the coupling of the resulting nitro compound with benzoic acid under specific reaction conditions . Industrial production methods may vary, but they generally involve similar steps with optimization for large-scale production, including the use of catalysts and controlled reaction environments to ensure high yield and purity.
Chemical Reactions Analysis
2-(2,5-Dimethyl-3-nitrobenzenesulfonamido)benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2,5-Dimethyl-3-nitrobenzenesulfonamido)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s sulfonamide group makes it a potential candidate for studying enzyme inhibition, particularly in the context of sulfonamide-based drugs.
Medicine: Research into its potential therapeutic applications, including its role as an antibacterial agent, is ongoing.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethyl-3-nitrobenzenesulfonamido)benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt essential biochemical pathways in microorganisms, leading to their death .
Comparison with Similar Compounds
Similar compounds to 2-(2,5-Dimethyl-3-nitrobenzenesulfonamido)benzoic acid include other sulfonamide derivatives such as sulfamethoxazole and sulfadiazine. These compounds share the sulfonamide functional group but differ in their specific substituents and overall structure. The unique combination of nitro and dimethyl groups in this compound distinguishes it from other sulfonamides, potentially offering different reactivity and biological activity profiles .
Properties
IUPAC Name |
2-[(2,5-dimethyl-3-nitrophenyl)sulfonylamino]benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O6S/c1-9-7-13(17(20)21)10(2)14(8-9)24(22,23)16-12-6-4-3-5-11(12)15(18)19/h3-8,16H,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYARIPLCEUAFCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)O)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501188553 | |
Record name | 2-[[(2,5-Dimethyl-3-nitrophenyl)sulfonyl]amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501188553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
329905-80-8 | |
Record name | 2-[[(2,5-Dimethyl-3-nitrophenyl)sulfonyl]amino]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=329905-80-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[[(2,5-Dimethyl-3-nitrophenyl)sulfonyl]amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501188553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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